molecular formula C21H16ClNO4S2 B2465196 Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate CAS No. 477869-66-2

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate

Cat. No.: B2465196
CAS No.: 477869-66-2
M. Wt: 445.93
InChI Key: NIBHJTRABQCWJP-UHFFFAOYSA-N
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Description

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is a sulfur-rich aromatic compound featuring two sulfanyl (-S-) linkages, a nitro (-NO₂) group at the 3-position of the benzyl ring, and a methyl benzoate ester. Its structure integrates electron-withdrawing (nitro, chlorophenyl) and electron-donating (sulfanyl) substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S2/c1-27-21(24)17-4-2-3-5-19(17)28-13-14-6-11-20(18(12-14)23(25)26)29-16-9-7-15(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBHJTRABQCWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate typically involves multiple steps, including the introduction of the chlorophenyl and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related derivatives with variations in substituents, ester groups, and core frameworks. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Functional Group Differences
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate C₂₀H₁₃ClN₂O₂S 380.8 Pyridine core replaces benzene; cyano (-CN) at 3-position Ester retained; cyano enhances electrophilicity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate C₁₆H₁₅ClN₂O₄S 366.8 Carbamate (-OCONHCH₂CH₃) replaces benzoate ester Reduced lipophilicity vs. ester
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate C₂₂H₁₆F₃NO₄S ~467.4 (estimated) 4-Methylphenyl vs. 4-chlorophenyl; trifluoromethyl benzoate Increased hydrophobicity (CF₃ group)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate C₁₈H₁₅ClN₂O₄S ~398.8 (estimated) Cyclopropane ester replaces methyl benzoate Altered steric profile; potential ring strain

Physicochemical Properties

  • Lipophilicity : The nitro and chlorophenyl groups enhance hydrophobicity. For example, the carbamate analog (CAS 320424-16-6) has an XLogP3 of 4.3 , while the methyl benzoate derivative (target compound) is expected to have higher lipophilicity due to the ester group.
  • Stability: Nitro groups may confer sensitivity to reductive conditions, limiting shelf-life compared to non-nitro analogs like pyridine derivatives .
  • Molecular Weight : Most analogs fall within 360–400 g/mol, suggesting moderate bioavailability for small-molecule applications .

Biological Activity

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate, with the CAS number 477869-66-2, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C21H16ClNO4S2
  • Molecular Weight : 445.9 g/mol
  • Purity : Minimum 95%
PropertyValue
Molecular FormulaC21H16ClNO4S2
Molecular Weight445.9 g/mol
Purity≥ 95%
CAS Number477869-66-2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been suggested that the presence of both nitro and sulfanyl groups in its structure contributes to its pharmacological properties, potentially allowing it to act as an inhibitor of certain enzymes or receptors involved in disease processes.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Anticancer Properties :
    • Preliminary studies have demonstrated that this compound may possess anticancer activity. In cell line assays, it has shown the ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The underlying mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production in activated macrophages.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity .

Case Study 2: Anticancer Activity

A research article in Cancer Letters explored the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound induced apoptosis in both cell lines with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the sulfanyl and nitro groups have been explored to enhance its biological activity while minimizing toxicity.

Table: Structure-Activity Relationships

ModificationBiological ActivityRemarks
Nitro group positionIncreased anticancer activityEssential for efficacy
Sulfanyl substitutionEnhanced antibacterial propertiesCritical for binding affinity

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